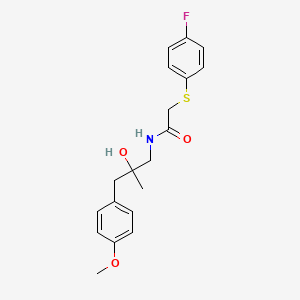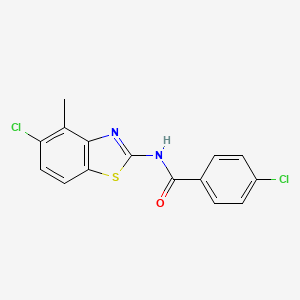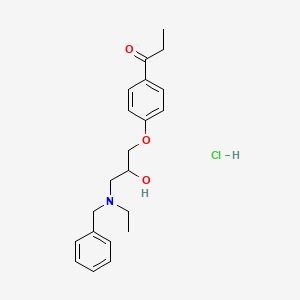
2-((4-fluorophenyl)thio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and methoxyphenyl groups suggests potential sites of aromaticity, while the thioether and acetamide groups could introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group might undergo hydrolysis, the thioether group could be oxidized, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups could increase its solubility in polar solvents .科学的研究の応用
Synthesis and Structural Analysis
The compound 2-((4-fluorophenyl)thio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide represents a unique chemical structure that serves as a precursor or derivative in the synthesis of various pharmacologically active molecules. For example, studies have shown the synthesis of novel derivatives for anti-inflammatory activity, where related compounds were synthesized and evaluated for their potential in treating inflammation-related disorders (Sunder & Maleraju, 2013). This demonstrates the compound's utility in drug discovery, particularly in the development of anti-inflammatory agents.
Pharmacological Evaluation
Compounds with structures similar to this compound have been synthesized and evaluated for their pharmacological properties. For instance, derivatives have been tested for their inhibitory activity against T-type Ca(2+) channels, revealing structure-activity relationships that are crucial for the development of novel antihypertensive agents (Watanuki et al., 2012). This highlights the compound's relevance in the search for new treatments for hypertension.
Crystal Structure and Material Science Applications
The crystal structure analysis of related compounds has provided insights into the material science and pharmaceutical applications, underscoring the importance of such compounds in the development of new materials and drugs (Nagaraju et al., 2018). These studies contribute to our understanding of the molecular architecture and its implications for functionality and interaction with biological systems.
Potential Therapeutic Applications
Research on analogs and derivatives has explored their potential therapeutic applications, such as in the treatment of cerebral ischemic injury. For example, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-&bgr;-D-pyranoside, an analog of salidroside that shares structural similarities, has been studied for its neuroprotective effects in vitro and in vivo, offering promising therapeutic applications for cerebral ischemic injury (Yu et al., 2018).
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Without specific information, it’s difficult to provide a detailed safety analysis.
将来の方向性
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c1-19(23,11-14-3-7-16(24-2)8-4-14)13-21-18(22)12-25-17-9-5-15(20)6-10-17/h3-10,23H,11-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCLOHCSTJUJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CSC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2634917.png)
![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B2634918.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634919.png)


![6-N-[(3S,4S)-4-Aminooxan-3-yl]-4-N,4-N-dimethylpyrimidine-4,6-diamine;dihydrochloride](/img/structure/B2634923.png)



![[(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile](/img/structure/B2634928.png)



![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B2634934.png)